molecular formula C6H13NO2 B12957670 (R)-Ethyl 3-amino-2-methylpropanoate

(R)-Ethyl 3-amino-2-methylpropanoate

Cat. No.: B12957670
M. Wt: 131.17 g/mol
InChI Key: XBEVGFLLWVWHCF-RXMQYKEDSA-N
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Description

®-Ethyl 3-amino-2-methylpropanoate is an organic compound that belongs to the class of amino acid esters It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-amino-2-methylpropanoate typically involves the esterification of ®-3-amino-2-methylpropanoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 3-amino-2-methylpropanoate may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of biocatalysts, such as specific enzymes, can enhance the selectivity and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-amino-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the ester group can produce alcohols.

Scientific Research Applications

®-Ethyl 3-amino-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme-substrate interactions and as a substrate for various biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-amino-2-methylpropanoate depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in transamination reactions where it transfers an amino group to another molecule. The molecular targets and pathways involved can vary, but typically include enzymes such as aminotransferases.

Comparison with Similar Compounds

Similar Compounds

    (S)-Ethyl 3-amino-2-methylpropanoate: The enantiomer of ®-Ethyl 3-amino-2-methylpropanoate, with similar chemical properties but different biological activity.

    Ethyl 3-amino-2-methylbutanoate: A structurally similar compound with an additional methyl group, leading to different reactivity and applications.

    Methyl 3-amino-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

Uniqueness

®-Ethyl 3-amino-2-methylpropanoate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules. This makes it particularly valuable in the development of chiral drugs and in studies of stereoselective biochemical processes.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

ethyl (2R)-3-amino-2-methylpropanoate

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)5(2)4-7/h5H,3-4,7H2,1-2H3/t5-/m1/s1

InChI Key

XBEVGFLLWVWHCF-RXMQYKEDSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)CN

Canonical SMILES

CCOC(=O)C(C)CN

Origin of Product

United States

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